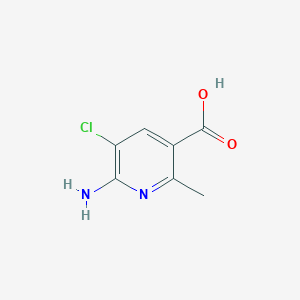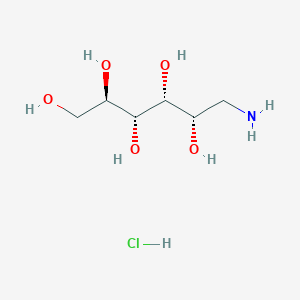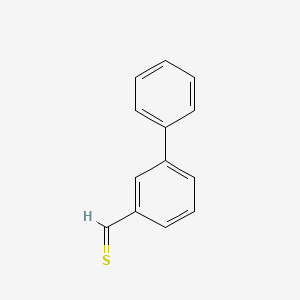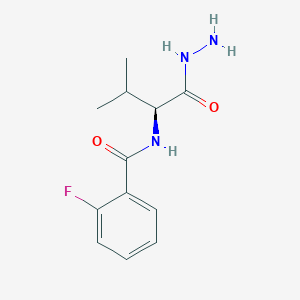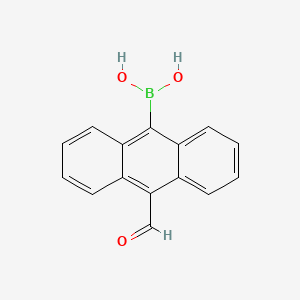
(10-Formylanthracen-9-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(10-Formylanthracen-9-yl)boronic acid is an organic compound that features both a boronic acid group and an anthracene moiety. This compound is known for its unique chemical properties and potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. The presence of the boronic acid group allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (10-Formylanthracen-9-yl)boronic acid typically involves the reaction of 10-formylanthracene with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its high efficiency and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and purification methods can be tailored to meet industrial standards and regulatory requirements.
Analyse Des Réactions Chimiques
Types of Reactions
(10-Formylanthracen-9-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The formyl group can be reduced to an alcohol or further to a hydrocarbon.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted anthracene derivatives.
Applications De Recherche Scientifique
(10-Formylanthracen-9-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (10-Formylanthracen-9-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of sensors and probes. Additionally, the anthracene moiety can participate in photophysical processes, such as fluorescence and energy transfer .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Anthraceneboronic acid: Similar structure but lacks the formyl group.
10-Phenylanthracene-9-boronic acid: Similar structure with a phenyl group instead of a formyl group.
Uniqueness
(10-Formylanthracen-9-yl)boronic acid is unique due to the presence of both the formyl and boronic acid groups, which confer distinct reactivity and functional properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propriétés
Formule moléculaire |
C15H11BO3 |
|---|---|
Poids moléculaire |
250.06 g/mol |
Nom IUPAC |
(10-formylanthracen-9-yl)boronic acid |
InChI |
InChI=1S/C15H11BO3/c17-9-14-10-5-1-3-7-12(10)15(16(18)19)13-8-4-2-6-11(13)14/h1-9,18-19H |
Clé InChI |
JFEIIQJFMBNSRJ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Difluoro-N-[[[2-methyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]carbonyl]benzamide](/img/structure/B12852565.png)
![[2-(4-Methyl-1H-imidazol-2-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12852567.png)
![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide](/img/structure/B12852581.png)
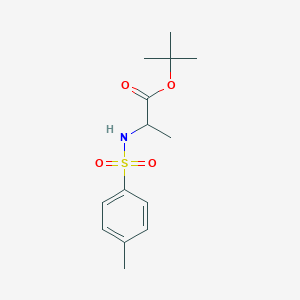

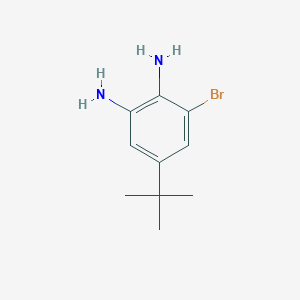
![[3-Methyl-3H-benzothiazol-(2Z)-ylidene]-acetaldehyde](/img/structure/B12852622.png)


